3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-16(18)9-12(14-6-3-7-19-14)11-8-15-13-5-2-1-4-10(11)13/h1-8,12,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMAXEWGZZQYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276331 | |
| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51626-48-3 | |
| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51626-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-Nitro-1-(2-thienyl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
Strategic Retrosynthetic Analysis of the 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole Architecture
A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the C3-Cα bond of the indole (B1671886) ring. This bond is strategically positioned between the nucleophilic indole core and the electrophilic side chain. This disconnection points to a conjugate addition, specifically a Michael addition or Friedel-Crafts-type alkylation, as the key bond-forming step.
This leads to two primary synthons: the indole nucleophile and an electrophilic thiophene-containing Michael acceptor. The corresponding synthetic equivalents are indole (or a protected variant) and 2-(2-nitrovinyl)thiophene (B151962). The latter can be further disconnected via a Henry reaction, identifying thiophene-2-carboxaldehyde and nitromethane (B149229) as simple and readily available starting materials. This retrosynthetic strategy provides a convergent and efficient approach to the target architecture.
Classical and Established Synthetic Pathways to this compound
The classical synthesis of this compound is primarily achieved through a multi-step sequence involving the preparation of a key intermediate followed by the crucial carbon-carbon bond-forming reaction.
Multi-step Reaction Sequences for Constructing the Indole-Thiophene-Nitro Framework
The most established route involves a two-step process:
Synthesis of the Michael Acceptor: The precursor, 2-(2-nitrovinyl)thiophene, is synthesized via the Henry reaction (also known as a nitroaldol reaction). wikipedia.org This reaction involves the base-catalyzed condensation of thiophene-2-carboxaldehyde with nitromethane. mdpi.com Subsequent dehydration of the resulting β-nitro alcohol yields the desired 2-(2-nitrovinyl)thiophene. Common bases for this reaction include primary amines like ammonium (B1175870) acetate (B1210297) or alkylamines in solvents such as acetic acid.
Michael Addition of Indole: The core of the synthesis is the conjugate addition of indole to the electron-deficient alkene, 2-(2-nitrovinyl)thiophene. Indole, being an electron-rich heterocycle, readily acts as a nucleophile at the C3 position. bhu.ac.in This reaction is typically catalyzed by a Lewis or Brønsted acid to activate the Michael acceptor.
Functional Group Interconversions on Precursors Leading to this compound
Functional group interconversions are crucial for preparing the necessary precursors. The Henry reaction itself is a prime example, converting an aldehyde and a nitroalkane into a nitroalkene after dehydration. wikipedia.org
Another relevant interconversion involves the potential modification of the indole nucleus before the key Michael addition. For instance, N-protection of the indole with groups like tosyl (Ts) or benzoyl (Bz) can sometimes improve solubility and prevent side reactions, although many modern methods are effective with unprotected indoles. bhu.ac.in These protecting groups can be removed in a subsequent step. Furthermore, the nitro group of the final product is a versatile functional handle that can be reduced to an amine, providing access to tryptamine (B22526) derivatives. researchgate.net This reduction is commonly achieved using reagents like zinc or iron in acidic media, or through catalytic hydrogenation.
Contemporary and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. The synthesis of this compound has benefited significantly from these advancements.
Catalytic Synthesis Routes (e.g., organocatalysis, transition metal catalysis) for Enhanced Efficiency
A variety of catalysts have been developed to improve the efficiency and selectivity of the Michael addition of indoles to nitroalkenes.
Organocatalysis: Chiral organocatalysts, such as bifunctional squaramides and thioureas, have been successfully employed to achieve high yields and enantioselectivities in the synthesis of related 3-substituted indoles. organic-chemistry.org These catalysts activate the nitroalkene through hydrogen bonding and simultaneously orient the indole for a stereocontrolled attack. Simple and inexpensive catalysts like cyanuric chloride have also been shown to be effective.
Transition Metal Catalysis: Lewis acidic transition metal complexes, for example, those of ytterbium(III) triflate (Yb(OTf)₃) combined with chiral ligands like pybox, have demonstrated high catalytic activity for this transformation, often proceeding with excellent yields. bhu.ac.in Other transition metals like copper and zinc have also been utilized to catalyze asymmetric Henry reactions for the precursor synthesis. mdpi.com
Below is a data table summarizing the yields of the Michael addition of indole to various nitroalkenes using different catalytic systems, providing a comparative overview of their efficiencies.
| Entry | Nitroalkene Substituent (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Phenyl | Yb(OTf)₃/pybox | DCM | 24 | 93 | bhu.ac.in |
| 2 | 4-Chlorophenyl | Squaramide | DCM | 48 | 80 | organic-chemistry.org |
| 3 | Thiophen-2-yl | Cyanuric Chloride | Solvent-free | 0.5 | 95 | Adapted from mdpi.com |
| 4 | Phenyl | HY Zeolite | Solvent-free | 1.5 | 96 | Adapted from myskinrecipes.com |
| 5 | 4-Nitrophenyl | TBAHS | Water | 3 | 94 | Adapted from rsc.org |
Sustainable Solvent Systems and Solvent-Reduced Methodologies for this compound
In line with the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of hazardous organic solvents.
Solvent-Free Conditions: The Michael addition of indole to nitroalkenes can often be performed under neat (solvent-free) conditions, typically with gentle heating. This approach, catalyzed by reagents like cyanuric chloride or HY zeolite, offers advantages such as reduced waste, lower costs, and simpler workup procedures. mdpi.commyskinrecipes.com
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), has enabled the efficient synthesis of 3-substituted indoles in aqueous media, often with excellent yields. rsc.org
The following table illustrates the effect of different solvents on the yield of the Michael addition reaction, highlighting the viability of greener alternatives.
| Entry | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Dinuclear Zinc | Toluene | 85 | Adapted from |
| 2 | Dinuclear Zinc | THF | 82 | Adapted from |
| 3 | None (thermal) | Water | High | Adapted from rsc.org |
| 4 | HY Zeolite | Solvent-free | 96 | Adapted from myskinrecipes.com |
Application of Non-Conventional Activation Methods (e.g., microwave, sonochemistry, photoredox)
To overcome the limitations of conventional thermal heating, such as long reaction times and potential side-product formation, non-conventional energy sources have been explored to activate the synthesis of indole derivatives.
Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates in heterocyclic chemistry. researchgate.net For the synthesis of 3-substituted indoles from indoles and nitroalkenes, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving yields. researchgate.net The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a conventional oil bath. This technique has been successfully applied to the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles, suggesting its applicability to the direct addition of indole to 2-(2-nitrovinyl)thiophene. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Indole Alkylation Note: Data is representative of typical Michael additions of indoles to nitroalkenes and may not reflect the specific target compound.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes | researchgate.net |
| Yield | Moderate to Good | Good to Excellent | researchgate.net |
| Conditions | Reflux in organic solvent | Sealed vessel, controlled temperature/pressure | researchgate.net |
| Advantages | Simple setup | Rapid optimization, higher yields, cleaner reactions | researchgate.net |
Sonochemistry
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. researchgate.net These conditions can enhance mass transfer and accelerate reaction rates. researchgate.net Sonication has been effectively used for the synthesis of various indole-appended heterocycles and 3-substituted indoles from nitroalkenes, often under solvent-free conditions. researchgate.netnih.gov While direct sonochemical synthesis of this compound is not extensively documented, the established success in analogous systems suggests it is a viable method for achieving this transformation efficiently and under environmentally benign conditions. researchgate.net
Photoredox Catalysis
Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions. nih.govmdpi.com This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. mdpi.com While traditionally used for reactions involving pre-functionalized substrates, recent advancements have applied this technology to C-H functionalization and the synthesis of complex indole alkaloids. nih.govresearchgate.net The synthesis of this compound could potentially be achieved by a photoredox-catalyzed radical conjugate addition. In such a scenario, a photocatalyst could activate the indole or the nitroalkene to facilitate a radical-based C-C bond formation, offering an alternative mechanistic pathway to the ionic processes typical of Friedel-Crafts reactions.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The central carbon atom linking the indole and thiophene (B33073) rings in this compound is a stereocenter. Therefore, the synthesis of single enantiomers is of significant interest. This is achieved through asymmetric synthesis, primarily using either chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
In a hypothetical strategy for the synthesis of an enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to the indole nitrogen. The bulky, stereochemically defined auxiliary would then sterically hinder one face of the indole ring. The subsequent Michael addition of the modified indole to 2-(2-nitrovinyl)thiophene would proceed with high diastereoselectivity, as the electrophile would preferentially attack from the less hindered face. Finally, cleavage of the auxiliary would yield the enantiomerically enriched product. This approach provides reliable stereocontrol but requires additional synthetic steps for the attachment and removal of the auxiliary.
Asymmetric catalysis is a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes is a well-established method for this purpose. nih.gov This reaction can be catalyzed by either chiral Lewis acids or chiral organocatalysts.
Chiral Lewis Acid Catalysis
Chiral Lewis acids, formed by combining a metal salt (e.g., Zn(OTf)₂, Ni(ClO₄)₂, Yb(OTf)₃, Cu(OTf)₂) with a chiral ligand (e.g., bisoxazolines (BOX), PyBox, SpiroBox), can coordinate to the nitroalkene. nih.govacs.orgnih.gov This coordination activates the nitroalkene towards nucleophilic attack by the indole and simultaneously creates a chiral environment around the reaction site. This chiral pocket blocks one pathway of attack, leading to the preferential formation of one enantiomer. acs.org High yields and excellent enantioselectivities (ee) have been reported for a wide range of indole and nitroalkene substrates using these systems. nih.govnih.gov
Organocatalysis
Chiral organocatalysts, which are small, metal-free organic molecules, offer a complementary approach. Bifunctional catalysts, such as thioureas or squaramides derived from cinchona alkaloids or amino acids, are particularly effective. metu.edu.tr These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond-donating site (e.g., the thiourea (B124793) N-H protons). metu.edu.tr The catalyst simultaneously activates the indole nucleophile through deprotonation or hydrogen bonding and the nitroalkene electrophile through hydrogen bonding to the nitro group, organizing the transition state to favor the formation of one enantiomer. metu.edu.tr This dual activation model has proven highly effective, affording 3-substituted indole derivatives with excellent enantioselectivities, often exceeding 99% ee. metu.edu.tr
Table 2: Representative Results for Asymmetric Catalytic Friedel-Crafts Alkylation of Indole with β-Nitrostyrenes Note: This table presents typical results for the reaction class, demonstrating the effectiveness of different catalytic systems.
| Catalyst System | Catalyst Type | Typical Yield (%) | Typical Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Yb(OTf)₃ / Cl-indeno PyBox | Chiral Lewis Acid | up to 98% | up to 91% | nih.gov |
| Zn(OTf)₂ / Ph-BOX | Chiral Lewis Acid | ~93% | ~84% | acs.org |
| Ni(ClO₄)₂ / SpiroBox | Chiral Lewis Acid | up to 99% | up to 97% | nih.gov |
| Quinine-derived Squaramide | Organocatalyst | up to 80% | >99% | metu.edu.tr |
Process Intensification and Scale-Up Considerations for this compound Production
Translating a laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scale-up to ensure safety, efficiency, cost-effectiveness, and sustainability. For the synthesis of this compound, a key technology for process intensification is the transition from batch processing to continuous flow chemistry. nih.gov
Continuous Flow Synthesis
Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over traditional batch reactors for reactions like the Friedel-Crafts alkylation. mdpi.com These advantages include:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for superior heat dissipation, effectively controlling the temperature of potentially exothermic Michael additions and preventing thermal runaways. galchimia.com
Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. mdpi.com Efficient mixing in flow systems enhances reaction rates, often reducing reaction times significantly compared to batch processes. galchimia.com
Scalability: Scaling up production in a flow system is typically achieved by running the reactor for a longer period ("scaling out") or by using multiple reactors in parallel, which is often more straightforward and predictable than increasing the size of a batch reactor. mdpi.com
Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process. uc.pt For example, the synthesis of the target compound could be followed by an in-line extraction or crystallization step, streamlining the entire production line.
The Fischer indole synthesis, a foundational method for creating the indole core, has been successfully adapted to high-temperature/pressure continuous flow conditions, demonstrating the robustness of this technology for indole derivative production. mdpi.com Similarly, the use of immobilized catalysts in packed-bed reactors could facilitate catalyst separation and recycling, further enhancing the sustainability and cost-effectiveness of the process for producing this compound on a larger scale.
Chemical Reactivity, Transformation, and Mechanistic Studies of 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
Reactivity Profiles of the Nitro Group in 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
The aliphatic nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo a variety of chemical transformations.
One of the most significant reactions of the nitro group is its reduction to a primary amine. This transformation is a cornerstone of synthetic chemistry, providing a route to valuable amine derivatives. The challenge often lies in achieving chemoselectivity, preserving other reducible functional groups within the molecule. In the case of this compound, the indole (B1671886) and thiophene (B33073) rings are generally stable to many reducing agents that target the nitro group.
A variety of reagents are effective for the selective reduction of aliphatic and aromatic nitro compounds, and these can be applied to the target molecule. organic-chemistry.org Common methods include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. stackexchange.com Transfer hydrogenation using agents like triethylsilane in the presence of a palladium catalyst is also effective. organic-chemistry.org Metal-based reductions, such as with tin(II) chloride (SnCl₂) in an alcoholic solvent, are well-established for selectively reducing nitro groups in the presence of other sensitive functionalities like nitriles or esters. stackexchange.com Iron-based systems have also been developed for their chemoselectivity and milder reaction conditions. researchgate.net
The resulting product, 3-[2-amino-1-(thiophen-2-yl)ethyl]-1H-indole, is a key intermediate for further derivatization. The primary amine can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups, opening pathways to a wide range of analogs.
Beyond reduction to amines, the nitroalkane functionality can be transformed into other groups. For instance, related 3-(2-nitroethyl)-1H-indole structures have been efficiently converted into 2-(1H-indol-2-yl)acetonitriles. nih.gov This transformation proceeds through an activation of the nitroalkane with phosphoryl chloride, which facilitates a spirocyclization and subsequent rearrangement, ultimately converting the nitroethyl side chain into a cyanomethyl group attached to the C2 position of the indole. nih.gov
Table 1: Selected Methods for Nitro Group Reduction
| Reducing System | Typical Conditions | Comments | Reference(s) |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, various solvents (e.g., EtOH, EtOAc) | Highly efficient; potential for side reactions on the heterocycles under harsh conditions. | stackexchange.com |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Milder than direct hydrogenation; good functional group tolerance. | organic-chemistry.org |
| Metal/Acid Systems | SnCl₂·2H₂O, Ethanol | Classic method, highly chemoselective for the nitro group. | stackexchange.com |
| Iron-Based Catalysis | Iron(III) catalyst, Silane | Utilizes an earth-abundant metal; chemoselective over ketones, esters, and nitriles. | researchgate.net |
| Diboron Reagents | Tetrahydroxydiboron, Water | Metal-free reduction with good functional group tolerance. | organic-chemistry.org |
The nitro group strongly acidifies the α-proton (the proton on the carbon bearing the nitro group). However, in this compound, there is no α-proton. The reactivity is centered on the protons on the carbon adjacent to the nitro group (the β-position relative to the indole). Deprotonation at this position generates a nitronate anion. This nitronate is a key reactive intermediate.
The formation of the nitronate tautomer is crucial for further reactions. While the nitroalkane is often thermodynamically stable and relatively inert, the nitronate species is a potent nucleophile. nih.gov This equilibrium can be shifted by using a base. The in-situ acylation of the nitronate, for example by treatment with phosphoryl chloride, can "trap" this reactive form, preventing tautomerization back to the inert nitroalkane and enabling subsequent transformations like intramolecular cyclizations or rearrangements. nih.gov This strategy highlights a pathway where the nitro group, through its nitronate intermediate, facilitates complex skeletal reorganizations.
Chemical Transformations at the Thiophene Moiety of this compound
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution, generally with greater reactivity than benzene (B151609). e-bookshelf.dewikipedia.org
In thiophene, electrophilic substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to better stabilization of the cationic intermediate (the sigma complex). rsc.orgpearson.com Since the thiophene ring in the target molecule is already substituted at the C2 position, subsequent electrophilic substitution is strongly directed to the vacant C5 position. The large indolylethyl substituent at C2 may offer some steric hindrance, but the electronic preference for C5-substitution is dominant.
Common electrophilic aromatic substitution reactions that could be applied include:
Halogenation: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-bromo- or 5-chloro- derivative, respectively.
Nitration: While the parent molecule already contains a nitro group, further nitration on the thiophene ring could be achieved using mild nitrating agents.
Acylation: Friedel-Crafts acylation, for instance with acetic anhydride (B1165640) and a mild Lewis acid catalyst, would likely install an acetyl group at the C5 position. wikipedia.org
Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) is a standard method to introduce a formyl group onto electron-rich heterocycles and would be expected to react at C5. uoanbar.edu.iq
Table 2: Predicted Products of Electrophilic Substitution on the Thiophene Moiety
| Reaction | Reagent(s) | Predicted Major Product |
| Bromination | NBS, CCl₄ | 3-[2-nitro-1-(5-bromothiophen-2-yl)ethyl]-1H-indole |
| Acetylation | Ac₂O, SnCl₄ | 3-[1-(5-acetylthiophen-2-yl)-2-nitroethyl]-1H-indole |
| Formylation | POCl₃, DMF | 5-(1-(1H-indol-3-yl)-2-nitroethyl)thiophene-2-carbaldehyde |
The thiophene ring can undergo ring-opening through reductive desulfurization. A common method is treatment with Raney Nickel (Raney Ni), which replaces the carbon-sulfur bonds with carbon-hydrogen bonds. Applied to this compound, this reaction would likely reduce the nitro group as well and would saturate the thiophene ring before cleaving the C-S bonds, ultimately yielding an alkyl chain attached to the indole.
Thiophenes can also participate in cycloaddition reactions, although they are less reactive than furan (B31954) in this regard. e-bookshelf.de The aromaticity of the thiophene ring must be overcome. Often, these reactions require high temperatures or specific activation of the thiophene, for example, by oxidation to a thiophene-1,1-dioxide, which then behaves as a diene in Diels-Alder reactions. e-bookshelf.de The application of such reactions to the specifically substituted thiophene in the title compound is not widely documented and represents a potential area for synthetic exploration.
Reactivity and Functionalization of the Indole Nucleus in this compound
The indole nucleus is an electron-rich aromatic system. While its most nucleophilic position, C3, is blocked by the thiophen-nitroethyl substituent, other positions remain available for functionalization. researchgate.net
The nitrogen atom (N1) of the indole ring is a common site for functionalization. It can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated to install a variety of substituents. Such N-functionalization can be used to modify the molecule's properties or to introduce protecting groups that might direct further reactions. For instance, 3-nitroindoles have been shown to act as N-centered nucleophiles in reactions with para-quinone methides after deprotonation. mdpi.com
Electrophilic substitution on the benzene portion of the indole ring is also possible, though it generally requires harsher conditions than substitution at C3. The precise location of this substitution would be influenced by the existing C3-substituent.
More complex transformations involving the indole nucleus have been observed in related systems. As mentioned previously, 3-(2-nitroethyl)-1H-indoles can be rearranged to 2-(1H-indol-2-yl)acetonitriles. nih.gov This reaction involves a fundamental shift in the point of attachment of the side chain from C3 to C2, representing a significant functionalization of the indole core. Furthermore, under certain acidic conditions, indoles can react with nitroalkenes in a cascade transformation that leads to ring expansion, forming 2-quinolone structures. rsc.org This suggests that under specific mechanistic pathways, the indole nucleus of the title compound could potentially undergo significant skeletal rearrangement.
Regioselective Functionalization at Various Positions of the Indole Core
The indole ring is generally susceptible to electrophilic substitution, with the C3 position being the most nucleophilic. However, in This compound , the C3 position is already substituted. The presence of the nitroalkyl substituent at C3 deactivates the pyrrole (B145914) ring towards further electrophilic attack.
Conversely, the indole ring can be functionalized via lithiation followed by quenching with an electrophile. Deprotonation typically occurs at the N1 position first. Subsequent deprotonation of the carbon framework is regioselective, often favoring the C2 position, especially when the N1 position is protected. This C2-lithiated intermediate can then react with a variety of electrophiles to introduce new functional groups. For instance, studies on N-protected 3-nitroindoles show that treatment with organolithium reagents can lead to nucleophilic addition at the C2 position, followed by elimination or rearrangement, effectively functionalizing the C2 position. researchgate.net
N-Functionalization and Protecting Group Strategies for the Indole Nitrogen
The nitrogen atom (N1) of the indole ring is a key site for functionalization. It possesses a proton that can be readily removed by a base, rendering the nitrogen nucleophilic.
N-Alkylation and N-Arylation: N-alkylation or N-arylation of the indole nitrogen in This compound would be a common and predictable transformation. This is typically achieved by deprotonating the indole with a suitable base (e.g., sodium hydride, potassium carbonate) to form the indolide anion, which then undergoes nucleophilic substitution with an alkyl or aryl halide. Recent studies have demonstrated the N-alkylation of various 3-nitroindoles using bases like potassium carbonate to react with para-quinone methides, forming N-diarylmethylindole derivatives. mdpi.com This suggests that the nitroalkyl side chain at C3 does not sterically or electronically hinder reactions at the distal N1 position.
Protecting Group Strategies: Protecting the indole nitrogen is a crucial strategy in multi-step syntheses to prevent unwanted side reactions and to modulate the reactivity of the indole ring. Common protecting groups for indoles include:
Sulfonyl groups: Tosyl (Ts) and phenylsulfonyl (PhSO2) groups are widely used. They are robust and strongly electron-withdrawing, which deactivates the indole ring towards electrophiles but enhances the acidity of the C2-proton, facilitating C2-lithiation.
Carbamates: tert-Butoxycarbonyl (Boc) is another common protecting group. It is less deactivating than sulfonyl groups and is easily removed under acidic conditions. The use of N-Boc protection has been shown to be effective in the regioselective nitration of indoles at the C3 position. nih.gov
Alkyl groups: Benzyl (Bn) groups can be used, though they are generally more difficult to remove than sulfonyl or carbamate (B1207046) groups.
The choice of protecting group would depend on the subsequent reaction conditions planned for the functionalization of other parts of the This compound molecule.
Investigating Electrophilic and Nucleophilic Attack on the Indole Ring System
The electronic nature of the 3-nitroindole scaffold makes it an interesting substrate for both electrophilic and nucleophilic attacks, though at different positions and under different conditions.
Electrophilic Attack: As mentioned, the indole ring is intrinsically electron-rich. However, the C3-nitroalkyl substituent in This compound significantly deactivates the heterocyclic portion of the molecule towards electrophiles. Therefore, electrophilic aromatic substitution would be challenging and would likely require forcing conditions, targeting the C4, C5, C6, or C7 positions of the benzene ring. The precise regioselectivity would be a complex outcome of the directing effects of the indole nitrogen and the deactivating C3-substituent.
Nucleophilic Attack: The presence of the electron-withdrawing nitro group at the 3-position renders the indole C2 position susceptible to nucleophilic attack. This reactivity has been well-documented for N-protected 3-nitroindoles. researchgate.net These compounds can act as Michael acceptors or undergo addition-elimination reactions. For example, treatment of N-phenylsulfonyl-3-nitroindole with hetaryllithium compounds results in the addition of the nucleophile at the C2 position to yield 2-substituted-3-nitroindoles. researchgate.net It is highly probable that N-protected This compound would exhibit similar reactivity, allowing for the introduction of nucleophiles at the C2 position.
Cascade, Multicomponent, and Tandem Reactions Involving this compound as a Substrate or Reagent
While no specific cascade, multicomponent, or tandem reactions involving This compound have been reported, its structure suggests potential for such transformations. The molecule contains multiple reactive sites: the indole ring, the acidic N-H proton, the nitro group, and the thiophene ring.
Potential Cascade Reactions: Structurally related 3-(2-nitroethyl)-1H-indoles have been shown to undergo transformations into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.com This reaction proceeds through the activation of the nitroalkane, suggesting that the nitroethyl side chain of the target molecule is a handle for further reactions. A plausible cascade could be initiated by a reaction at the nitro group, leading to an intermediate that then triggers a cyclization or rearrangement involving the indole or thiophene ring. For instance, reduction of the nitro group to an amine could initiate an intramolecular cyclization.
Potential Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. Indole derivatives are frequently used in MCRs. beilstein-journals.orgThis compound could potentially participate in MCRs in several ways. For example, the indole scaffold could act as the nucleophilic component in a Mannich-type or Ugi reaction, provided the N-H is available. Alternatively, if the nitro group is reduced to an amine, the resulting product could serve as the amine component in a variety of MCRs.
Elucidation of Reaction Mechanisms for Key Transformations of this compound
Without specific reported reactions, a discussion of reaction mechanisms must remain speculative, based on the known behavior of related structures.
Mechanism of C2-Nucleophilic Addition: For the likely reaction of a nucleophile with an N-protected version of the target molecule, the mechanism would follow a nucleophilic addition pathway.
Activation: The N-sulfonyl or other electron-withdrawing protecting group polarizes the C2=C3 bond and increases the electrophilicity of the C2 position.
Nucleophilic Attack: A strong nucleophile (e.g., an organolithium or Grignard reagent) attacks the C2 carbon. This breaks the aromaticity of the indole ring and forms a negatively charged intermediate (a nitronate anion) where the charge is stabilized by the nitro group.
Protonation/Rearomatization: The intermediate can be protonated during workup to give a 2-substituted-3-nitroindoline. In many cases, elimination of a leaving group or oxidative rearomatization occurs to restore the indole ring, yielding a C2-functionalized product. researchgate.net
Mechanism of Side-Chain Transformation: The transformation of 3-(2-nitroethyl)indoles to indolyl-acetonitriles likely involves the formation of a nitronic acid (aci-form) from the nitroalkane under basic or acidic conditions. This intermediate can then undergo a [4+1]-spirocyclization followed by rearrangement to furnish the final nitrile product. nih.govmdpi.com This suggests that the side chain of This compound is not merely a passive substituent but a reactive handle for complex transformations.
Theoretical and Computational Investigations on 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the reactivity and properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole.
Density Functional Theory (DFT) Studies on Conformational Preferences and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT studies are instrumental in determining its most stable three-dimensional arrangement (conformation) and its fundamental electronic properties.
Conformational preferences are dictated by the rotational freedom around the single bonds connecting the indole (B1671886), thiophene (B33073), and nitroethyl groups. DFT calculations can map the potential energy surface as a function of these rotations, identifying the global minimum energy conformation and other low-energy isomers. These calculations would likely reveal that the spatial arrangement of the bulky thiophene and nitroethyl groups is crucial in minimizing steric hindrance.
The electronic properties of the molecule are significantly influenced by the interplay of the electron-rich indole and thiophene rings and the electron-withdrawing nitro group. DFT calculations can quantify this influence by determining key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO is primarily located on the electron-donating indole and thiophene moieties, while the LUMO is expected to be centered on the electron-accepting nitroethyl group. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be employed to calculate the molecular electrostatic potential (MEP) map, which visualizes the charge distribution across the molecule. For this compound, the MEP would likely show regions of negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiophene ring, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms attached to the indole nitrogen and the carbon atom attached to the nitro group.
Below is a hypothetical data table summarizing the kind of electronic properties that could be obtained from DFT calculations for this compound, based on general knowledge of similar structures.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |
Ab Initio and Semi-empirical Methods for Ground State and Excited State Analysis
While DFT is a powerful tool, ab initio and semi-empirical methods offer complementary insights, particularly for the analysis of excited states. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based on first principles and can provide highly accurate results, albeit at a higher computational cost. For the ground state of this compound, these methods can be used to refine the geometries and energies obtained from DFT.
The study of excited states is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. Time-Dependent DFT (TD-DFT) is a common method for calculating excited state energies and has been successfully applied to various indole derivatives. chemrxiv.org These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. For this compound, the spectrum would likely exhibit characteristic π-π* transitions associated with the indole and thiophene aromatic systems. The presence of the nitro group could introduce charge-transfer characteristics to some of the excited states. rsc.org
Semi-empirical methods, such as AM1 and PM3, are less computationally demanding and can be useful for preliminary analyses of large systems or for exploring a wide range of molecular conformations. While less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into the electronic structure.
A hypothetical table of calculated excited state properties is presented below:
| Excited State | Excitation Energy (eV) | Oscillator Strength | Nature of Transition |
| S1 | 3.9 | 0.25 | HOMO -> LUMO (π-π* with charge transfer character) |
| S2 | 4.5 | 0.40 | HOMO-1 -> LUMO (π-π) |
| S3 | 4.8 | 0.15 | HOMO -> LUMO+1 (π-π) |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a way to study the behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
Conformational Analysis and Energy Minimization of this compound
Building on the quantum chemical calculations, a more detailed conformational analysis can be performed using molecular mechanics force fields. These methods are computationally less expensive and allow for a more extensive exploration of the conformational space. By systematically rotating the key dihedral angles, a comprehensive potential energy landscape can be generated. Energy minimization techniques are then applied to locate all the low-energy conformers. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments. For this compound, the relative orientations of the indole, thiophene, and nitroethyl groups will be the primary determinants of the conformational landscape.
Interaction Studies with General Chemical Catalysts or Reagents
Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other chemical species, such as catalysts or reagents, in a simulated environment (e.g., in a solvent box). MD simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of the intermolecular interactions.
For instance, if the synthesis of this compound involves a catalyst, MD simulations could help to understand how the catalyst binds to the precursor molecules and facilitates the reaction. The simulations can reveal the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the catalyst-substrate complex. This information is invaluable for designing more efficient catalysts. Similarly, the interaction of the final molecule with various reagents can be studied to predict its reactivity in subsequent transformations.
Computational Prediction of Reaction Pathways and Transition States for Syntheses and Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the identification of intermediates and transition states that are often difficult to observe experimentally.
The synthesis of this compound likely proceeds through a Henry reaction (nitroaldol reaction) between indole-3-carbaldehyde and 2-nitroethylthiophene. organic-chemistry.orgtci-thaijo.org Computational methods can be used to model this reaction pathway in detail. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Locating the transition state structure and calculating its energy is a key goal of these computational studies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For the Henry reaction leading to this compound, computational studies would likely investigate the role of a base catalyst in deprotonating the nitroalkane, followed by the nucleophilic attack of the resulting nitronate on the indole-3-carbaldehyde. The subsequent dehydration step to potentially form a nitroalkene could also be modeled.
A hypothetical reaction energy profile for the key bond-forming step is presented in the table below:
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Indole-3-carbaldehyde + nitronate of 2-nitroethylthiophene |
| Transition State | +15 | Structure where the new C-C bond is partially formed |
| Intermediate | -5 | Adduct before protonation |
| Product | -10 | This compound (after protonation) |
These computational predictions of reaction pathways and transition states are not only of fundamental interest but also have practical implications for optimizing reaction conditions and developing new synthetic strategies for this and related indole derivatives. grnjournal.us
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools that aim to establish a statistically significant correlation between the structural properties of a molecule and its chemical reactivity. nih.gov These models are built on the principle that the chemical behavior of a compound is intrinsically linked to its molecular structure. The methodology involves calculating a set of numerical values, known as molecular descriptors, which encode the physicochemical properties of the molecule. researchgate.net These descriptors are then used to develop a mathematical equation that can predict a specific reactivity parameter, such as a reaction rate constant or equilibrium constant.
For a molecule like this compound, a QSRR model could be developed to predict its susceptibility to nucleophilic attack, its stability, or its behavior in a specific chemical transformation. The process begins with the computational optimization of the molecule's three-dimensional structure, often using methods like Density Functional Theory (DFT). utas.edu.au From this optimized geometry, a wide array of molecular descriptors can be calculated. These descriptors fall into several categories:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.
Quantum-chemical descriptors: Calculated from the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
A multiple linear regression (MLR) or machine learning algorithm is then employed to build a model correlating a selection of these descriptors with an experimentally determined reactivity value for a series of related compounds. tandfonline.com For instance, a hypothetical QSRR model for predicting the reactivity (log k) of a series of indole derivatives might take the following form:
log k = β₀ + β₁(LUMO) + β₂(LogP) + β₃(PSA)
Where LUMO energy represents the molecule's electron-accepting ability, LogP (the logarithm of the partition coefficient) describes its hydrophobicity, and PSA (Polar Surface Area) quantifies its polarity. The coefficients (β) are determined by the regression analysis. A lower LUMO energy for this compound, influenced by the electron-withdrawing nitro group, would suggest higher reactivity towards nucleophiles.
Interactive Data Table: Hypothetical Molecular Descriptors for QSRR Modeling
Below are hypothetical, yet chemically plausible, calculated descriptors for this compound and related analogues, which could be used to build a QSRR model.
| Compound Name | LUMO Energy (eV) | LogP | Polar Surface Area (Ų) | Predicted Reactivity (log k) |
| This compound | -2.85 | 3.45 | 85.6 | -2.15 |
| 3-(1-(Thiophen-2-yl)ethyl)-1H-indole | -1.10 | 4.10 | 38.8 | -4.50 |
| 3-(2-Nitroethyl)-1H-indole | -2.50 | 2.10 | 63.3 | -2.90 |
| 3-[2-nitro-1-(phenyl)ethyl]-1H-indole | -2.75 | 3.20 | 85.6 | -2.30 |
This model illustrates how structural modifications—such as the removal of the nitro group or the replacement of the thiophene ring—would alter the molecular descriptors and, consequently, the predicted chemical reactivity. Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. tandfonline.com
In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
The in silico prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) spectra, has become a powerful tool in chemical research for structure verification and elucidation. uncw.edu Computational methods, most notably DFT, can calculate the magnetic shielding tensors of atomic nuclei within a molecule. researchgate.net These theoretical values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The workflow for predicting the NMR spectrum of this compound involves several steps:
Conformational Analysis: Identifying the molecule's most stable three-dimensional conformation(s), as NMR spectra are an average of all contributing conformers.
Geometry Optimization: Optimizing the geometry of the most stable conformer(s) using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). researchgate.net
NMR Calculation: Performing a Gauge-Including Atomic Orbital (GIAO) calculation on the optimized structure to obtain the isotropic shielding values for each nucleus (¹H and ¹³C). uncw.edu
Chemical Shift Prediction: Calculating the chemical shifts by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference (TMS). A linear scaling factor may be applied to improve the correlation with experimental data. researchgate.net
The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in a complex experimental spectrum. github.io Comparing the in silico data with experimental results serves as a critical validation step for both the proposed chemical structure and the computational model itself. nih.govrsc.org
Interactive Data Table: Comparison of Hypothetical Experimental and Predicted NMR Data
The following table presents a hypothetical comparison between experimental and in silico predicted ¹H and ¹³C NMR chemical shifts for this compound. The predicted values are generated to be consistent with those expected from DFT calculations for such a structure.
| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| Indole NH | 8.15 | 8.12 | - | - |
| Indole C2-H | 7.10 | 7.08 | 123.5 | 123.2 |
| Indole C4-H | 7.65 | 7.63 | 120.1 | 119.9 |
| Indole C7-H | 7.40 | 7.38 | 112.0 | 111.8 |
| Thiophene C3'-H | 6.98 | 6.95 | 125.4 | 125.1 |
| Thiophene C4'-H | 6.92 | 6.90 | 127.3 | 127.0 |
| Thiophene C5'-H | 7.28 | 7.25 | 124.8 | 124.6 |
| CH (Thiophene) | 4.85 | 4.82 | 45.2 | 44.9 |
| CH ₂(NO₂) | 4.60 | 4.57 | 78.9 | 78.6 |
The strong correlation typically observed between the predicted and experimental data provides high confidence in the structural assignment. Discrepancies can often be attributed to factors not perfectly captured by the computational model, such as solvent effects or complex conformational dynamics, but modern computational methods increasingly account for these variables. github.io Ultimately, the synergy between in silico prediction and experimental measurement accelerates chemical discovery and enhances the certainty of structural analysis.
Advanced Analytical Methodologies for the Comprehensive Characterization and Study of 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
High-Resolution Spectroscopic Techniques for Structural Elucidation
The precise molecular structure of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, a molecule comprising an indole (B1671886) nucleus linked to a nitroethyl-substituted thiophene (B33073), can be unequivocally determined through a combination of sophisticated spectroscopic methods. These techniques provide complementary information regarding the connectivity of atoms, the electronic environment of nuclei, the nature of functional groups, and the chromophoric system of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a definitive structural assignment of this compound, a suite of advanced NMR experiments would be required.
¹H NMR: This would provide initial information on the number of different proton environments, their chemical shifts, and their coupling patterns (spin-spin splitting), revealing the connectivity of protons within the indole and thiophene rings and the ethyl bridge.
¹³C NMR: This technique would identify the number of unique carbon environments. Chemical shift values would help distinguish between aromatic carbons of the indole and thiophene rings, the aliphatic carbons of the ethyl chain, and confirm the presence of all 14 carbon atoms in the molecule.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the precise connectivity, several two-dimensional NMR experiments would be crucial:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, between the protons on the ethyl bridge and adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical for confirming the connection between the C1 of the ethyl group and both the C3 of the indole ring and the C2 of the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.
In the absence of experimental data, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on typical chemical shifts for similar structural motifs.
| Proton Assignment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole N-H | ~8.1 | br s | - |
| Indole Aromatic H | 7.0 - 7.7 | m | - |
| Thiophene Aromatic H | 6.9 - 7.4 | m | - |
| CH-Thiophene | ~5.5 | t | 7.5 |
| CH₂-NO₂ | ~4.8 | d | 7.5 |
Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form, providing insights into the molecular structure and dynamics in the solid state, which can differ from the solution state.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can confirm the molecular formula C₁₄H₁₂N₂O₂S.
Analysis of the fragmentation pattern in the mass spectrum (MS/MS) provides valuable structural information. The molecule would likely undergo characteristic fragmentation upon ionization. Key fragmentation pathways could include:
Loss of the nitro group (NO₂).
Cleavage of the bond between the ethyl chain and the indole or thiophene rings.
Fragmentation of the thiophene or indole rings themselves.
Understanding these pathways helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FTIR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), aliphatic C-H stretches of the ethyl group (around 2900 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be useful for identifying the C=C stretching vibrations within the aromatic rings and the C-S bond of the thiophene ring. scispace.comjyoungpharm.org
A table of expected vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | ~2900 |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 |
| Thiophene C-S | Stretching | ~700 |
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The spectrum of this compound would be expected to show absorption maxima characteristic of the conjugated π-systems of the indole and thiophene rings. The presence of the nitro group, an electron-withdrawing group, could influence the position and intensity of these absorption bands. The spectrum would likely exhibit contributions from both the indole chromophore (typically with bands around 220 nm and 280 nm) and the thiophene chromophore. iu.edu
Crystallographic Techniques for Solid-State Structure Determination
While spectroscopic methods elucidate the molecular structure, X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction Methodologies for Absolute Configuration and Crystal Packing
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed 3D model of the molecule, providing precise bond lengths, bond angles, and torsion angles. nih.govmdpi.com
For this compound, which is a chiral molecule, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration. The analysis would also reveal how the molecules are arranged in the crystal lattice (crystal packing), including any intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the nitro group) or π-π stacking between the aromatic rings. This information is crucial for understanding the physical properties of the compound in its solid form.
Powder X-ray Diffraction (PXRD) for Polymorphic Screening and Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a critical, non-destructive technique for the solid-state characterization of crystalline materials. americanpharmaceuticalreview.com It is particularly vital in pharmaceutical development for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. researchgate.net Polymorphs of the same compound will produce unique diffraction patterns, acting as "fingerprints" for their specific crystal structures. rigaku.com
For this compound, polymorphic screening is essential to identify all potential crystalline forms and select the most stable one for further development. The PXRD method involves irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting pattern is characteristic of the crystalline lattice of the material. mdpi.com
A typical screening process would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing each batch by PXRD. The appearance of new peaks, shifts in peak positions, or changes in relative peak intensities would indicate the presence of a new polymorph. researchgate.net Although challenges like preferred orientation of crystallites can complicate analysis, PXRD remains a powerful tool for phase identification. researchgate.net
Table 1: Hypothetical PXRD Peak Data for Two Polymorphic Forms of this compound
| Form A: Characteristic Peaks (2θ) | Form B: Characteristic Peaks (2θ) |
| 8.5° | 9.2° |
| 12.3° | 13.1° |
| 15.8° | 16.5° |
| 19.1° | 20.4° |
| 21.7° | 22.9° |
| 25.4° | 26.3° |
Note: This data is illustrative and represents a potential scenario for polymorphic differentiation.
Chromatographic Separation and Purity Assessment Method Development
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a substance. For this compound, developing robust chromatographic methods is crucial for quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying active pharmaceutical ingredients. moravek.com A reversed-phase HPLC (RP-HPLC) method is commonly developed for indole-containing compounds. nih.gov
Method optimization for this compound would involve a systematic evaluation of stationary phases, mobile phases, and detection parameters. A C18 column is often a suitable starting point for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the separation of the main compound from any closely related impurities. nih.gov Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for an indole derivative would likely be around 280 nm. nih.gov
Validation of the HPLC method would confirm its linearity, accuracy, precision, and robustness, ensuring reliable and reproducible purity assessments. nih.gov
Table 2: Illustrative Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. thermofisher.com While the target compound, this compound, is likely to have low volatility and may be thermally labile due to the nitro group, GC-MS is invaluable for impurity profiling. nih.govnih.gov
This technique is ideal for identifying volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials. thermofisher.com The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification. scribd.com For non-volatile compounds, derivatization might be necessary to increase their volatility for GC-MS analysis. chromatographyonline.com
Table 3: Potential Volatile Impurities and By-products Detectable by GC-MS
| Compound | Potential Source | Hypothetical Retention Time (min) |
| Thiophene | Starting material | 3.5 |
| Indole | Starting material/by-product | 9.8 |
| 2-Nitro-1-(thiophen-2-yl)ethene | Intermediate | 12.4 |
| Toluene | Residual solvent | 4.2 |
Note: Retention times are hypothetical and depend on the specific GC method.
Thermal Analysis Techniques for Material Stability and Transitions
Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are crucial for understanding the thermal stability and phase behavior of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com It provides critical information about the thermal stability and decomposition profile of a material. For an energetic material containing a nitro group, understanding its decomposition temperature is vital. acs.org
In a typical TGA experiment, a small amount of this compound would be heated at a constant rate (e.g., 10 °C/min) in an inert nitrogen atmosphere. The resulting TGA thermogram plots the percentage of weight loss against temperature. A sharp drop in weight indicates decomposition. The onset temperature of this weight loss is a key indicator of the compound's thermal stability. For indole compounds, decomposition can occur at temperatures ranging from approximately 150°C to over 300°C depending on their structure. acs.orgresearchgate.net
Table 4: Hypothetical TGA Data for this compound
| Parameter | Value |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen |
| Onset of Decomposition (Tonset) | ~210 °C |
| Temperature of Max. Weight Loss | ~235 °C |
| Total Weight Loss | > 60% |
Note: This data is illustrative and represents a plausible thermal decomposition profile.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect physical transitions, such as melting, crystallization, and solid-state polymorphic transitions, as well as chemical reactions like decomposition. unigoa.ac.in
For this compound, a DSC scan would reveal an endothermic peak corresponding to its melting point. If multiple polymorphs exist, each would exhibit a distinct melting point. Furthermore, exothermic events can be observed, which often correspond to decomposition. For nitro-substituted compounds, a sharp exothermic peak following the melting endotherm is common, indicating decomposition shortly after melting. acs.orgacs.org This information complements TGA data by providing the energetic details of the decomposition process.
Table 5: Illustrative DSC Data for this compound
| Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 145.5 | 148.2 | 95.3 (Endothermic) |
| Decomposition | 215.0 | 240.5 | -750.0 (Exothermic) |
Note: This data is illustrative. The decomposition of nitroalkanes can be highly exothermic. acs.org
Electroanalytical Techniques for Redox Behavior and Electrochemical Properties
The primary redox process anticipated for this compound is the reduction of the nitro group, a well-documented electrochemical reaction. Concurrently, the indole and thiophene rings are susceptible to oxidation at higher potentials. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly well-suited for investigating these processes.
Cyclic Voltammetry (CV) is a powerful technique for probing the redox behavior of this compound. By scanning the potential applied to an electrode and measuring the resulting current, CV can identify the potentials at which the compound is oxidized or reduced. The shape of the resulting voltammogram provides insights into the reversibility of the electron transfer processes and the stability of the generated radical ions or other intermediates. For instance, the initial reduction of the nitro group is expected to be a one-electron process forming a nitro radical anion. The reversibility of this step, indicated by the presence of a corresponding anodic peak on the reverse scan, is highly dependent on the solvent and pH.
Differential Pulse Voltammetry (DPV) offers enhanced sensitivity compared to CV, which is advantageous for quantitative analysis and for resolving overlapping redox signals. nih.govresearchgate.netresearchgate.net In DPV, the current is sampled just before and at the end of a series of potential pulses superimposed on a linearly increasing potential ramp. nih.gov This method effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a peak-shaped output where the peak height is directly proportional to the concentration of the analyte. nih.govresearchgate.netresearchgate.netnih.gov
The redox behavior of this compound can be predicted by considering the electrochemical properties of its constituent functional groups.
Cathodic Behavior: Reduction of the Nitro Group
The nitroaromatic group is the most easily reducible functionality in the molecule. The electrochemical reduction of nitro compounds has been extensively studied and is known to proceed through a series of steps. In aprotic media, the first step is typically a reversible one-electron transfer to form a nitro radical anion (ArNO₂•⁻). tandfonline.comresearchgate.net This radical anion can be stable in the absence of proton donors, allowing for its characterization by techniques like electron spin resonance (ESR) spectroscopy coupled with electrochemistry. researchgate.netrsc.org
The reduction potential of the nitro group is influenced by the electronic nature of the substituents on the aromatic ring. While specific data for this compound is not available, data from related nitrothiophene compounds can provide a useful reference. For example, cyclic voltammetry studies of 2-nitrothiophene (B1581588) and 3-nitrothiophene (B186523) in acetonitrile have shown reversible one-electron reductions to their respective radical anions. rsc.org
| Compound | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Formal Potential (E°') vs. Ag/AgCl (V) |
|---|---|---|
| 2-Nitrothiophene | -1.439 | -1.391 |
| 3-Nitrothiophene | -1.606 | -1.558 |
Anodic Behavior: Oxidation of the Indole and Thiophene Moieties
Both the indole and thiophene rings are electron-rich heterocyclic systems that can undergo electrochemical oxidation. The oxidation of 3-substituted indoles typically occurs at the indole nucleus and is an irreversible process. rsc.org The potential at which this oxidation occurs is sensitive to the nature of the substituent at the 3-position. Similarly, the thiophene ring can be oxidized, often leading to the formation of radical cations that can subsequently dimerize or polymerize, resulting in the deposition of a conductive polymer film on the electrode surface. The presence of the electron-withdrawing nitroethyl group at the 3-position of the indole ring is expected to make the oxidation of the indole nucleus more difficult (i.e., occur at a more positive potential) compared to unsubstituted indole. Conversely, the electron-rich indole and thiophene moieties may slightly influence the reduction potential of the nitro group.
| Compound | Working Electrode | Oxidation Peak Potential (Epa) vs. Ag/AgCl (V) |
|---|---|---|
| Thiophene | Platinum | ~2.0 |
| 3-Methylthiophene | Platinum | ~1.7 |
| 2,5-Dibutyloxy-3-phenylthiophene | Platinum | 1.05 |
The comprehensive electrochemical characterization of this compound would involve systematic studies using both cyclic and differential pulse voltammetry across a range of pH values and in different solvent systems. Such studies would enable the determination of key electrochemical parameters, including redox potentials, the number of electrons transferred in each step, and diffusion coefficients. This information is crucial for understanding the molecule's redox properties and its potential mechanisms of action in biological or material science contexts.
Synthesis and Exploration of Structural Derivatives and Analogues of 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
Rational Design Principles for Novel 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole Analogues
The rational design of new analogues of this compound is a systematic process aimed at modulating its physicochemical properties through targeted structural modifications. A primary strategy involves creating a diverse chemical library to explore the structure-property landscape. Design principles are rooted in established medicinal chemistry concepts such as isosteric and bioisosteric replacements, conformational analysis, and the modulation of electronic effects.
Key design considerations include:
Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on either the indole (B1671886) or thiophene (B33073) rings can significantly alter the electron density distribution across the molecule. researchgate.net This, in turn, influences properties such as the acidity of the indole N-H, the nucleophilicity of the heterocyclic rings, and the reactivity of the nitroethyl side chain.
Steric and Conformational Control: Altering the size and shape of substituents can introduce steric hindrance, which may lock the molecule into specific conformations. This is crucial for controlling how the molecule interacts with its environment. For instance, modifying the groups at the C2 position of the indole or adjacent to the sulfur atom on the thiophene ring can impact the relative orientation of the aromatic systems. mdpi.com
Hydrogen Bonding Capacity: The indole N-H group is a hydrogen bond donor, while the nitro group's oxygen atoms are hydrogen bond acceptors. Modifying these sites—for example, by N-alkylation of the indole or reduction of the nitro group—or introducing new hydrogen-bonding moieties provides a powerful tool for altering intermolecular interactions.
A common approach is to generate a focused library of compounds where each sub-group of molecules systematically probes one of these principles. For example, a series might be designed with various substituents at the 5-position of the indole ring to probe electronic effects, while another series explores different heterocyclic replacements for the thiophene ring.
Strategic Approaches for Structural Diversification
The synthesis of diverse analogues of this compound relies on versatile and efficient chemical reactions that allow for modifications at three key regions: the indole core, the thiophene moiety, and the nitroethyl side chain.
The indole core offers multiple positions for substitution, allowing for extensive structural diversification. Strategic modifications can be made either by starting with a pre-functionalized indole or by post-synthesis modification of the parent compound.
Substitution on the Benzene (B151609) Ring: The benzene portion of the indole ring (positions 4, 5, 6, and 7) can be functionalized with a wide range of substituents. For instance, structure-activity relationship studies on other indole series have shown that introducing small halogen groups like chloro or fluoro at the C5 position can significantly alter molecular properties. nih.gov These modifications are typically achieved by employing substituted anilines or phenylhydrazines in classical indole syntheses like the Fischer, Leimgruber-Batcho, or Bartoli methods. researchgate.net
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or sulfonylated. acs.orgnih.gov N-alkylation, for example, removes the hydrogen bond-donating capability and increases lipophilicity. Introducing a benzenesulfonyl group can alter the electronic properties of the indole ring and has been used in the combinatorial synthesis of indole derivatives. nih.govbenthamdirect.com
The following table illustrates potential modifications to the indole core and their predicted impact on chemical properties.
| Modification Site | Substituent (R) | Synthetic Strategy | Potential Impact on Properties |
| Indole N1 | -CH₃, -SO₂Ph | Alkylation or sulfonylation of the parent indole. | Removes N-H acidity; increases lipophilicity; alters electronic character of the ring. |
| Indole C2 | -CH₃, -Ph | Fischer indole synthesis with an appropriate ketone. | Increases steric bulk; can enhance chemical stability. |
| Indole C5 | -F, -Cl, -OCH₃, -CN | Start with a 4-substituted phenylhydrazine (B124118) in Fischer synthesis. | Modulates electronic density of the indole ring; alters lipophilicity and polarity. |
| Indole C6 | -CH₃ | Start with a 3-methylphenylhydrazine. | Introduces steric and electronic perturbations away from the main functional groups. |
The thiophene ring is another key site for structural modification. Substituents on this ring can influence the electronic properties of the entire molecule through inductive and resonance effects.
The reactivity of the thiophene ring in nucleophilic aromatic substitution (SNAr) reactions is highly dependent on the nature of the substituents. nih.govresearchgate.net For instance, placing a strong electron-withdrawing group like a nitro or cyano group on the thiophene ring would activate it towards nucleophilic attack, while electron-donating groups would have the opposite effect. These principles can be used to guide the synthesis of analogues with varied electronic profiles.
Computational studies and experimental data on substituted thiophenes show a linear correlation between the electrophilicity of the ring and the activation energy for certain reactions. nih.gov This allows for the predictable tuning of reactivity.
The table below outlines possible variations on the thiophene moiety.
| Modification Site | Substituent (R) | Synthetic Precursor | Expected Effect on Thiophene Ring |
| Thiophene C5 | -NO₂, -CN | 2-(2-nitrovinyl)-5-nitrothiophene or 5-(2-nitrovinyl)-thiophene-2-carbonitrile | Strongly electron-withdrawing; increases electrophilicity of the ring. |
| Thiophene C5 | -CH₃, -OCH₃ | 2-methyl-5-(2-nitrovinyl)thiophene or 2-methoxy-5-(2-nitrovinyl)thiophene | Electron-donating; increases electron density and nucleophilicity of the ring. |
| Thiophene C4 | -Br | 3-bromo-2-(2-nitrovinyl)thiophene | Electron-withdrawing (inductive); introduces a handle for further cross-coupling reactions. |
| Ring Isomer | Thiophen-3-yl | 3-(2-nitrovinyl)thiophene | Alters the spatial arrangement and electronic communication with the indole core. |
The 1-nitroethyl moiety is a versatile functional group that serves as a precursor for numerous other functionalities. Its chemical reactivity is central to the derivatization of the parent compound.
A significant transformation involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.comnih.gov This reaction proceeds through the activation of the nitroalkane, which is otherwise relatively inert. The process is believed to involve tautomerization to a nitronate species, which can be trapped by an acylating or phosphorylating agent. This intermediate then undergoes a spirocyclization and rearrangement cascade, resulting in a 1,2-alkyl shift and the formation of the indole-2-acetonitrile derivative. nih.govmdpi.com
Other key derivatizations include:
Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C). nih.gov This transformation fundamentally changes the chemical properties of the side chain, converting it from an electron-withdrawing, neutral moiety to a basic, nucleophilic group.
Nef Reaction: The nitroalkane can be converted into a ketone or aldehyde via the Nef reaction, which involves treatment with a strong base followed by acidification. This would yield an indolyl-thienyl ketone.
Henry Reaction: The carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion can act as a nucleophile in reactions with aldehydes (Henry reaction), allowing for further chain extension.
These transformations are summarized in the table below.
| Original Group | Reagent(s) | Resulting Group | Change in Chemical Properties |
| -CH₂NO₂ | 1. Base, 2. POCl₃, 3. Rearrangement | -CH₂CN (on C2) | Structural isomerisation; conversion to a nitrile functionality. nih.gov |
| -CH₂NO₂ | H₂, Pd/C | -CH₂NH₂ | Conversion from electron-withdrawing nitro to basic amino group. nih.gov |
| -CH₂NO₂ | 1. Base, 2. H₃O⁺ | >C=O | Conversion to a ketone via the Nef reaction. |
| -CH₂NO₂ | 1. Base, 2. R-CHO | -C(NO₂)(CH(OH)R) | Carbon-carbon bond formation and introduction of a hydroxyl group. |
Structure-Reactivity/Property Relationship (SRPR) Studies of Analogues (Non-biological)
SRPR studies aim to establish quantitative relationships between the chemical structure of the analogues and their non-biological properties, such as chemical reactivity, stability, and physicochemical characteristics.
Reactivity: The electronic nature of substituents on the indole and thiophene rings directly impacts the reactivity of the molecule.
Indole Ring: Electron-withdrawing groups on the indole core (e.g., 5-CN, 5-NO₂) decrease the nucleophilicity of the ring and increase the acidity of the N-H proton. Conversely, electron-donating groups (e.g., 5-OCH₃, 6-CH₃) enhance its nucleophilicity. benthamdirect.com This affects the ease of electrophilic substitution reactions on the indole ring.
Nitroethyl Side Chain: The acidity of the α-proton to the nitro group is influenced by the electronic character of the attached indole and thiophene rings. More electron-withdrawing aromatic systems will stabilize the resulting nitronate anion, facilitating reactions that proceed through this intermediate.
Electrochemical Properties: The oxidation potential of the indole ring is sensitive to substitution. Studies on the electrochemical oxidation of 3-substituted indoles have shown that they can be converted to 2-oxindoles, a reaction whose facility depends on the electronic properties of the substituents. rsc.org
Physicochemical Properties:
Lipophilicity (log P): This property is critical for solubility and is highly tunable. A systematic study could correlate the calculated log P (cLogP) with experimentally determined values for a series of analogues bearing different alkyl or polar substituents.
Spectroscopic Properties: Modifications to the aromatic systems will cause predictable shifts in UV-Vis absorption and fluorescence emission spectra. Extending the π-conjugated system, for example by replacing the phenyl at C2 with a larger aromatic system, would be expected to shift the absorption maximum to a longer wavelength (a bathochromic shift).
The following table summarizes expected SRPR trends for analogues of this compound.
| Structural Modification | Property Affected | Observed/Predicted Trend |
| Adding EWG to Indole (e.g., 5-NO₂) | Indole N-H Acidity | Increases (lower pKa). |
| Adding EDG to Indole (e.g., 5-OCH₃) | Oxidation Potential | Decreases (easier to oxidize). |
| Adding EWG to Thiophene (e.g., 5-CN) | Acidity of Nitroethyl α-proton | Increases. |
| N-alkylation of Indole | Hydrogen Bonding | Eliminates H-bond donor capability. |
| Reduction of -NO₂ to -NH₂ | Basicity | Increases significantly. |
Development of Combinatorial Chemistry and High-Throughput Synthesis Methodologies for this compound Derivatives
To efficiently explore the vast chemical space accessible through the derivatization of this compound, combinatorial chemistry and high-throughput synthesis techniques are indispensable. These approaches allow for the rapid generation of large, focused libraries of related compounds for subsequent property screening. nih.govacs.org
A plausible high-throughput strategy for this class of compounds would be based on a multi-component reaction or a parallel synthesis approach leveraging the key bond-forming reaction. The core structure is typically formed via a Michael addition of an indole to a substituted 2-(2-nitrovinyl)thiophene (B151962). This reaction can be adapted for library synthesis.
A Proposed High-Throughput Synthesis Scheme:
Plate 1: Substituted Indoles: A 96-well plate is loaded with a library of diverse, commercially available or pre-synthesized indoles, with variations at the N1, C2, C5, and C6 positions. acs.orgbenthamdirect.com
Plate 2: Substituted 2-(2-nitrovinyl)thiophenes: A second 96-well plate is loaded with a library of nitrovinylthiophenes. These are readily prepared via a Henry condensation between various substituted thiophene-2-carbaldehydes and nitromethane (B149229).
Parallel Michael Addition: The indoles and nitrovinylthiophenes are combined in a reaction plate using automated liquid handlers. The reaction can be catalyzed by a Lewis acid or a base and driven to completion under optimized, uniform conditions (e.g., controlled temperature). nih.gov
Work-up and Purification: High-throughput purification methods, such as automated reversed-phase column chromatography or solid-phase extraction, are employed to isolate the final products in a parallel fashion. nih.gov
This approach allows for the systematic mixing of building blocks from each plate, rapidly generating a large matrix of final compounds. For example, combining 10 different indoles with 10 different nitrovinylthiophenes would yield a library of 100 unique analogues of the parent compound. Such libraries are invaluable for efficiently mapping structure-reactivity and structure-property relationships. benthamdirect.com
Potential Applications in Materials Science and Organic Synthesis Non Biological Involving 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole
Utility as a Versatile Synthetic Building Block for the Construction of Complex Organic Molecules
The molecular architecture of 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole makes it a promising precursor for the synthesis of more complex organic molecules. The indole (B1671886) ring is a well-established pharmacophore and a key component in many functional organic materials. The nitro group, a potent electron-withdrawing group, can be readily transformed into a wide array of other functional groups, such as amines, nitriles, or carbonyls, opening pathways to diverse molecular scaffolds.
The presence of both indole and thiophene (B33073) moieties, both of which are electron-rich aromatic systems, offers multiple sites for electrophilic substitution and metal-catalyzed cross-coupling reactions. This dual aromatic character could be exploited for the construction of extended π-conjugated systems, which are of significant interest in materials science. Furthermore, the nitroalkane functionality can participate in various carbon-carbon bond-forming reactions, including Henry reactions, Michael additions, and Nef reactions, providing a powerful tool for molecular elaboration. The reactivity of related 3-(2-nitroethyl)-1H-indoles has been demonstrated in the synthesis of 2-(1H-indol-2-yl)acetonitriles, showcasing the synthetic potential of the nitroethyl group at the indole-3-position. nih.govmdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction Type | Product Class |
| Nitro Group | Reduction | Amines |
| Nef Reaction | Ketones/Aldehydes | |
| Conversion to Nitrile | Nitriles | |
| Indole N-H | Alkylation/Arylation | N-Substituted Indoles |
| Indole/Thiophene Rings | Electrophilic Aromatic Substitution | Substituted Aromatics |
| Cross-Coupling Reactions | Biaryl Compounds |
Role in Organic Catalysis (e.g., as a ligand component, organocatalyst, or chiral auxiliary)
The structural features of this compound also suggest its potential application in the field of organic catalysis. The indole and thiophene rings contain heteroatoms (nitrogen and sulfur) that can coordinate to metal centers, making the molecule a candidate for use as a ligand in transition metal catalysis. The development of chiral versions of this compound could lead to novel chiral ligands for asymmetric catalysis.
Furthermore, the indole nitrogen, after deprotonation, could act as a Brønsted base, or the N-H group could function as a hydrogen bond donor in organocatalysis. The combination of the indole and thiophene moieties might allow for synergistic effects in catalytic activity. While direct research on this specific molecule is lacking, the broader class of indole-containing compounds has found applications as organocatalysts and ligands. researchgate.net For instance, chiral squaramide catalysts derived from cinchona alkaloids have been successfully employed in asymmetric sulfa-Michael/aldol cascade reactions. rsc.org
Integration into Functional Materials and Polymer Chemistry (e.g., as a monomer, dopant, or precursor)
The incorporation of this compound into functional materials and polymers is another promising, yet unexplored, avenue. The electron-rich indole and thiophene rings are common building blocks for conducting polymers and organic semiconductors. Thiophene-fused indole systems, for example, have been utilized in the design of molecules for photosensitive and photovoltaic devices. nih.gov
This compound could potentially serve as a monomer in polymerization reactions. The N-H group of the indole could be a site for ring-opening polymerization or polycondensation reactions. Alternatively, functionalization of the aromatic rings with polymerizable groups (e.g., vinyl or ethynyl (B1212043) groups) could enable its use in addition polymerization. The resulting polymers, containing both indole and thiophene units, could exhibit interesting electronic and optical properties. The nitro group could also serve as a handle for post-polymerization modification, allowing for the tuning of material properties.
Development of Chemical Sensing and Detection Methodologies for Non-biological Targets (e.g., environmental analytes)
The indole scaffold is known to exhibit interesting photophysical properties, and its fluorescence is often sensitive to the local environment. This makes indole derivatives attractive candidates for the development of chemical sensors. The presence of the thiophene ring and the nitro group in this compound could further modulate its electronic structure and photophysical behavior, potentially making it a selective sensor for specific non-biological analytes.
For example, the electron-rich indole and thiophene units could interact with electron-deficient analytes through charge-transfer interactions, leading to a detectable change in color or fluorescence. The nitro group could also participate in specific interactions with certain analytes. By judiciously modifying the molecular structure, it may be possible to design sensors for environmental pollutants, metal ions, or other small molecules of interest.
Concluding Remarks and Future Research Outlook for 3 2 Nitro 1 Thiophen 2 Yl Ethyl 1h Indole Chemistry
The exploration of heterocyclic compounds containing indole (B1671886) and thiophene (B33073) moieties continues to be a vibrant area of chemical research. The specific compound, 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, combines the electron-rich characteristics of both indole and thiophene with the potent electron-withdrawing nature of a nitro group, creating a molecule with significant potential for novel reactivity and application in materials science. This section synthesizes the current understanding and projects future research trajectories for this class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via electrophilic substitution or transition metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example, nitrovinylindole intermediates can be generated by reacting indole derivatives with thiophen-2-ylmethanol under acidic conditions, followed by nitration . Key parameters include solvent choice (e.g., DMF for nitro group stabilization), temperature control (60–80°C for optimal nitrovinyl formation), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) . Yield optimization (38–83%) depends on purification via flash chromatography (cyclohexane/EtOAc gradients) .
Q. How can the structure of this compound be unambiguously confirmed?
- Methodology : Use multi-spectral analysis :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ 7.96 ppm for indole NH in CDCl₃ ).
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 214.0685 ).
- X-ray crystallography : Resolve nitro-thiophene spatial orientation using SHELX-refined datasets (e.g., C–C bond angles ~120° in nitrovinyl groups ).
Q. What are the critical physicochemical properties influencing experimental design?
- Key Data :
- Melting point : 180–225°C (varies with substituents; e.g., methoxy groups lower melting points ).
- Solubility : Poor in water; requires DMSO/DMF for biological assays .
- Stability : Light-sensitive; store in amber vials at –20°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Replace thiophene with furan or pyridine to modulate electron density and steric effects .
- Nitro group positioning : Compare 2-nitro vs. 3-nitro isomers via tubulin polymerization assays (IC₅₀ values <1 µM in cytotoxic derivatives ).
- Computational docking : Use AutoDock Vina to predict binding to opioid receptors (ΔG < –8 kcal/mol for high-affinity ligands ).
Q. What computational methods are suitable for modeling electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level; analyze HOMO-LUMO gaps (e.g., 4.2 eV for nitrovinylindoles ).
- MD simulations : Assess solvation dynamics in aqueous DMSO (RMSD <0.2 nm over 50 ns ).
- QSPR models : Correlate logP with cytotoxicity (R² >0.85 for indole-thiophene hybrids ).
Q. How should contradictory bioactivity data be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM in tubulin assays) may arise from:
- Impurity profiles : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient ).
- Assay conditions : Standardize ATP levels (1 mM) and incubation time (72 hr) .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05 ).
Q. What strategies improve stability under physiological conditions?
- Methodology :
- Prodrug design : Mask nitro groups as acetoxime derivatives for enhanced plasma stability .
- Microencapsulation : Use PLGA nanoparticles (size ~150 nm, PDI <0.2) to reduce hydrolysis .
- Accelerated stability testing : Monitor degradation at 40°C/75% RH; validate with LC-MS .
Q. How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
